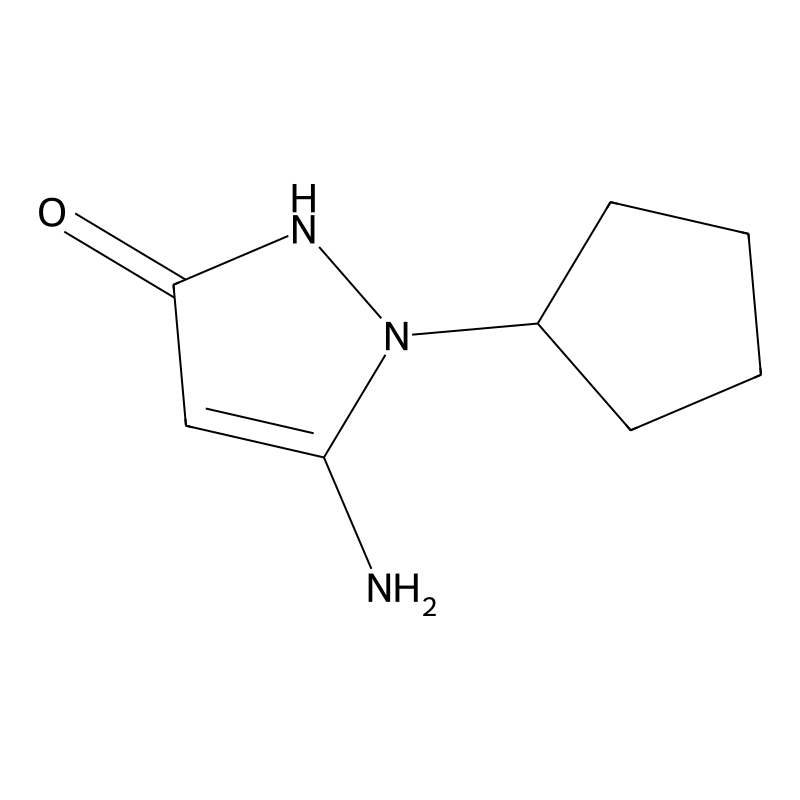

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .

- Pyrazole derivatives, including those similar to 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol, have been synthesized and evaluated for their radical scavenging and cytotoxic properties.

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source.

- The outcomes of these evaluations were not specified in the source.

Organic and Medicinal Synthesis

Antileishmanial and Antimalarial Activities

Antioxidant and Anticancer Activities

- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, have been discovered as novel CDK2 inhibitors .

- These compounds were designed and synthesized as novel CDK2 targeting compounds .

- The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

- Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 mM, respectively compared to sorafenib (0.184 ± 0.01 M) .

- “5-Amino-1-cyclopentyl-1H-pyrazol-3-ol” is used in proteomics research .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .

- The outcomes of these evaluations were not specified in the source .

- 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile 2, a compound similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, was prepared by the reaction of 2-(p-tolylamino)acetohydrazide 1 with ethoxymethylene malononitrile in ethanol under reflux .

- The isolated red solid 2 was then treated with triethoxyorthoformate in acetic anhydride to afford ethyl N-(4-cyano-1-(-tolylglycyl)-1H-pyrazol-5-yl)formimidate 3 .

- Unfortunately, the specific outcomes of these chemical reactions were not provided in the source .

CDK2 Inhibitors in Cancer Treatment

Proteomics Research

Chemistry

- Pyrazole derivatives, including those similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, have been synthesized and evaluated for their antibacterial and antifungal properties .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .

- The outcomes of these evaluations were not specified in the source .

- Pyrazole derivatives, including those similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, have been synthesized and evaluated for their anti-inflammatory properties .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .

- The outcomes of these evaluations were not specified in the source .

- Pyrazole derivatives, including those similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, have been synthesized and evaluated for their antiviral properties .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .

- The outcomes of these evaluations were not specified in the source .

Antibacterial and Antifungal Activities

Anti-Inflammatory Activities

Antiviral Activities

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Its chemical formula is and it has a molecular weight of approximately 167.21 g/mol . This compound is notable for its diverse applications in scientific research, particularly in medicinal chemistry and biochemistry. The unique cyclopentyl group contributes to its distinct properties and reactivity profile, making it a valuable scaffold for developing bioactive molecules.

- There is no scientific research currently accessible that discusses a mechanism of action for ACP.

- Due to the lack of information on ACP, it is important to exercise caution if encountering this compound. Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area.

- Substitution Reactions: The amino group can be substituted with different functional groups.

- Oxidation and Reduction: It can undergo oxidation processes to form corresponding ketones or aldehydes, and reduction reactions to yield alcohols or amines.

- Cyclocondensation: This compound can react with carbonyl compounds to form more complex heterocycles, enhancing its synthetic utility.

The biological activity of 5-amino-1-cyclopentyl-1H-pyrazol-3-ol is significant, as it exhibits potential pharmacological properties. Pyrazole derivatives are known for their:

- Anti-inflammatory: They may inhibit pathways associated with inflammation.

- Antimicrobial: Some studies suggest activity against various bacterial strains.

- Anticancer: Research indicates potential in targeting cancer cell lines due to their ability to interfere with specific cellular pathways .

The synthesis of 5-amino-1-cyclopentyl-1H-pyrazol-3-ol can be achieved through several methodologies:

- Cyclocondensation Reaction: A common approach involves the reaction of cyclopentanone with hydrazine derivatives, followed by subsequent functionalization.

- One-Pot Multi-component Reactions: These methods allow for the simultaneous formation of multiple bonds, streamlining the synthesis process.

- Functional Group Modifications: Post-synthesis modifications can enhance the compound's properties and increase its versatility in applications .

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol finds applications across various fields:

- Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals targeting inflammation and cancer.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

- Material Science: Exploration in creating novel materials with unique properties derived from its structure .

Interaction studies involving 5-amino-1-cyclopentyl-1H-pyrazol-3-ol focus on its binding affinities with various biological targets. Research indicates that it may interact with enzymes involved in metabolic pathways, potentially modulating their activity. Studies also explore its interactions with receptors that play roles in inflammation and cancer progression, revealing insights into its mechanism of action .

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol can be compared with other pyrazole derivatives based on structural and functional similarities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Amino-1-methyl-1H-pyrazole | Methyl group instead of cyclopentyl | Different pharmacological profile |

| 5-Amino-3-methyl-1H-pyrazole | Methyl substitution at position 3 | Enhanced solubility |

| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine | Complex fused structure | Potentially higher bioactivity due to fused rings |

| 5-Amino-1-(tert-butyl)-1H-pyrazole | Tert-butyl group for steric hindrance | Altered lipophilicity affecting absorption rates |

These compounds share the pyrazole core but differ in substituents, which significantly influence their biological activities and applications. The unique cyclopentyl group in 5-amino-1-cyclopentyl-1H-pyrazol-3-ol distinguishes it from others by potentially enhancing its binding affinity and selectivity towards biological targets .

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is a heterocyclic organic compound with the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol. Its systematic IUPAC name is 3-amino-2-cyclopentyl-1H-pyrazol-5-one, reflecting its pyrazole core substituted with an amino group at position 5, a hydroxyl group at position 3, and a cyclopentyl group at position 1.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 436088-87-8 | |

| SMILES Notation | C1CCC(C1)N2C(=CC(=O)N2)N | |

| InChI Key | PLEUJIDJQYIEKB-UHFFFAOYSA-N | |

| ChEMBL ID | CHEMBL1411968 |

Alternative names include 5-amino-1-cyclopentyl-1H-pyrazol-3-ol and 3-amino-2-cyclopentyl-1H-pyrazol-5-one, with synonyms documented in PubChem and chemical registries.

Historical Context and Discovery

The compound was first synthesized and cataloged in 2005, as evidenced by its PubChem creation date. Its development aligns with broader efforts to explore pyrazole derivatives for their bioactive potential, particularly in kinase inhibition and heterocyclic chemistry. Early research on pyrazole-based compounds, such as those described in U.S. Patent 6,218,418, highlighted their utility as cyclin-dependent kinase (CDK) inhibitors, paving the way for structural analogs like 5-amino-1-cyclopentyl-1H-pyrazol-3-ol.

The compound’s synthesis typically involves cyclocondensation reactions between cyclopentyl hydrazines and carbonyl precursors, though specific protocols remain proprietary. Advances in multi-component reactions and catalyst-driven methodologies have since refined its production.

Significance in Chemical Research

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol serves as a critical scaffold in medicinal and materials chemistry:

Role in Kinase Inhibition

The compound’s pyrazole core mimics purine structures, enabling interactions with ATP-binding pockets in kinases. This property has been exploited in designing inhibitors for p38 MAP kinase and CDK2, targets relevant to cancer and inflammatory diseases. For instance, derivatives of this scaffold have shown selectivity for JNK3 over p38α MAPK, underscoring its versatility in structure-activity relationship (SAR) studies.

Applications in Heterocyclic Synthesis

As a 5-aminopyrazole derivative, it acts as a precursor for synthesizing fused heterocycles, such as:

- Imidazo[1,2-b]pyrazoles

- Pyrazolo[3,4-d]pyrimidines

These complexes are pivotal in developing bioactive molecules with antimicrobial, antitumor, and anti-inflammatory properties.

Material Science Contributions

While direct applications are less documented, analogous pyrazole derivatives have been used in metal-organic frameworks (MOFs) and coordination polymers, suggesting potential in catalysis or gas storage.

Table 2: Comparative Nomenclature Across Databases

| Database | Identifier/Name | Reference |

|---|---|---|

| PubChem | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |

| ChEMBL | CHEMBL1411968 | |

| DSSTox | DTXSID40355440 | |

| Wikidata | Q82134345 |